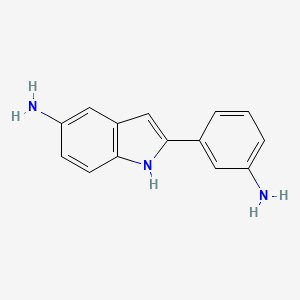

2-(3-aminophenyl)-1H-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(3-aminophenyl)-1H-indol-5-amine |

InChI |

InChI=1S/C14H13N3/c15-11-3-1-2-9(6-11)14-8-10-7-12(16)4-5-13(10)17-14/h1-8,17H,15-16H2 |

InChI Key |

SMGCMRXMZBZPTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(N2)C=CC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Aminophenyl 1h Indol 5 Amine and Its Structural Analogs

Strategic Approaches to Indole (B1671886) Ring System Construction

The formation of the indole nucleus is a critical step in the synthesis of these complex molecules. Several powerful methods have been developed and refined for this purpose.

Fischer Indole Synthesis and Related Cyclization Pathways

The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring. alfa-chemistry.combyjus.comthermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. byjus.comwikipedia.org The versatility of this method allows for the preparation of a wide range of substituted indoles by varying the starting materials. thermofisher.comresearchgate.net

Key Features of the Fischer Indole Synthesis:

One-Pot Synthesis: The reaction can often be carried out in a single step without the need to isolate the intermediate arylhydrazone. thermofisher.com

Catalysts: A variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. alfa-chemistry.comwikipedia.org

Microwave-Assisted Synthesis: The use of microwave irradiation can lead to faster reaction times and improved yields compared to conventional heating. researchgate.net

The mechanism of the Fischer indole synthesis proceeds through several key steps, including the formation of a hydrazone, tautomerization to an enamine, a researchgate.netresearchgate.net-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to form the aromatic indole ring. byjus.com

Palladium-Catalyzed and Other Transition-Metal-Mediated Indole Syntheses

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to indole formation is no exception. nih.gov These methods offer a powerful and versatile alternative to traditional approaches. A common strategy involves the annulation of o-haloanilines with alkynes. nih.gov This approach is highly convenient for the synthesis of 2- or 2,3-substituted indoles. nih.gov

For instance, 2-phenylindoles can be prepared through the heteroannulation of 2-haloaniline derivatives and phenylacetylene under mild, one-pot conditions using a palladium catalyst such as Pd(PPh₃)₂Cl₂. nih.gov A novel and efficient palladium-catalyzed annulation of anilines with bromoalkynes has also been described for the synthesis of 2-phenylindoles, featuring excellent regioselectivity and good functional group tolerance. nih.govacs.org

The general mechanism for these palladium-catalyzed reactions often involves a sequence of steps including nucleophilic addition of the aniline (B41778) to the alkyne, followed by C-H functionalization to deliver the substituted indole. acs.org

Table 1: Comparison of Catalytic Systems in Palladium-Catalyzed Indole Synthesis

| Catalyst System | Starting Materials | Key Features |

| Pd(PPh₃)₂Cl₂/CuI | 2-haloanilines and phenylacetylene | Mild, one-pot reaction conditions. nih.gov |

| Pd(OAc)₂ | Anilines and bromoalkynes | Excellent regio- and stereoselectivity. acs.org |

| Pd(OAc)₂/Ag₂O | N,N-dimethyl-o-alkynylanilines and arylsiloxanes | Efficient synthesis of 2,3-disubstituted indoles. rsc.org |

Electrochemically Driven Cyclization Reactions for Indole Formation

Electrochemical methods have emerged as a green and sustainable approach for the synthesis of indoles. rsc.orgresearchgate.net These reactions utilize electricity as a "reagent," avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.orgacs.org

One strategy involves the electrochemical intramolecular annulation of alkynylanilines and their derivatives. rsc.org For example, an iodine-mediated electrochemical method has been developed for the construction of indoles from 2-vinylanilines. rsc.orgacs.org Additionally, the electrochemical synthesis of 3-sulfonylindoles from o-alkynylanilines and sodium sulfinates has been achieved. rsc.org These methods offer a powerful and environmentally friendly alternative to traditional synthetic protocols. rsc.org

Methods for Phenyl Ring Introduction and Functionalization at the Indole C-2 Position

The introduction of a phenyl group at the C-2 position of the indole ring is a key structural feature of the target compound. This can be achieved either during the initial indole ring construction or through post-functionalization of a pre-formed indole.

As mentioned previously, methods like the Fischer indole synthesis using an appropriate aryl ketone and palladium-catalyzed cross-coupling reactions of o-haloanilines with phenylacetylene directly install the 2-phenyl group during the cyclization process. researchgate.netnih.gov

Alternatively, direct C-H functionalization of the indole ring at the C-2 position offers a powerful and atom-economical approach. rsc.org Palladium-catalyzed C-H arylation is a prominent method for this transformation. nih.gov The regioselectivity of these reactions can often be controlled by the choice of directing groups on the indole nitrogen. nih.gov For example, the use of an N-(2-pyridyl)sulfonyl group can direct arylation to the C-2 position. nih.gov

Approaches for Amine Group Introduction and Modification on the Phenyl and Indole Scaffolds

The introduction of amine groups onto both the phenyl and indole rings is crucial for the synthesis of 2-(3-aminophenyl)-1H-indol-5-amine. These functionalities can be incorporated through various synthetic strategies.

One common approach involves the use of starting materials that already contain nitro groups, which can be subsequently reduced to amines. For example, the synthesis could start with a substituted aniline or phenylhydrazine bearing nitro groups at the desired positions. These nitro groups can then be reduced to the corresponding amines in a later step using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

Direct amination of the indole ring is another viable strategy. For instance, a π-bond directed C-2 amination of indoles with N-heteroarenes has been reported using a nickel catalyst. researchgate.net While this specific example involves N-heteroarenes, it highlights the potential for developing direct C-H amination methodologies.

Furthermore, a process for the divergent synthesis of 4-amino indoles with free amine groups has been developed, involving a tandem reaction of 2-alkynylanilines. rsc.org This demonstrates the feasibility of introducing amine groups at specific positions on the indole core.

Multi-Component Reaction (MCR) Strategies in the Synthesis of Indole Derivatives

Multi-component reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. nih.govarkat-usa.orgrsc.org Several MCRs have been developed for the synthesis of indole derivatives. nih.govresearchgate.net

One notable example is an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. rsc.org This method is particularly attractive as it proceeds under mild and benign conditions, using ethanol as a solvent and without the need for a metal catalyst. rsc.org

MCRs offer a powerful tool for generating libraries of structurally diverse indole derivatives, which can be valuable for drug discovery and development. arkat-usa.org

Synthesis of Precursors and Isolation of Key Intermediates leading to this compound

The synthesis of this compound is strategically approached through the preparation and subsequent transformation of a key dinitro intermediate, 2-(3-nitrophenyl)-5-nitro-1H-indole. This precursor is typically synthesized via the Fischer indole synthesis, a robust and widely utilized method for the construction of the indole ring system.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. In the context of synthesizing 2-(3-nitrophenyl)-5-nitro-1H-indole, the logical precursors are (4-nitrophenyl)hydrazine and 3-nitroacetophenone.

Synthesis of (4-nitrophenyl)hydrazine:

A common and established method for the preparation of (4-nitrophenyl)hydrazine involves the diazotization of p-nitroaniline followed by a reduction step. In a typical laboratory procedure, p-nitroaniline is dissolved in a strong acid, such as hydrochloric acid, and treated with sodium nitrite (B80452) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reduced, often using stannous chloride (SnCl₂) in concentrated hydrochloric acid, to yield (4-nitrophenyl)hydrazine hydrochloride as a precipitate. The free base can be obtained by neutralization.

Synthesis of 3-nitroacetophenone:

The precursor 3-nitroacetophenone is generally synthesized by the nitration of acetophenone. This electrophilic aromatic substitution is typically carried out using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid. The reaction is highly exothermic and requires careful temperature control, usually maintained at low temperatures, to prevent over-nitration and control regioselectivity. The meta-directing effect of the acetyl group on the benzene (B151609) ring favors the formation of the 3-nitro isomer.

Fischer Indole Synthesis of 2-(3-nitrophenyl)-5-nitro-1H-indole:

With the precursors in hand, the Fischer indole synthesis is employed to construct the dinitroindole core. The reaction proceeds by heating a mixture of (4-nitrophenyl)hydrazine and 3-nitroacetophenone in the presence of an acid catalyst. A variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be utilized to catalyze this cyclization. wikipedia.orgjk-sci.comnih.gov

The reaction mechanism initiates with the formation of a phenylhydrazone intermediate from the condensation of the hydrazine and the ketone. Under acidic conditions, this hydrazone undergoes a tautomeric shift to an enamine, which then partakes in a jk-sci.comjk-sci.com-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring. wikipedia.org

The isolation of the key intermediate, 2-(3-nitrophenyl)-5-nitro-1H-indole, from the reaction mixture typically involves neutralization of the acid catalyst followed by extraction with an organic solvent. Purification can be achieved through techniques such as column chromatography or recrystallization. The presence of two electron-withdrawing nitro groups on the phenylhydrazine and acetophenone precursors can make the Fischer indole synthesis more challenging, potentially requiring harsher reaction conditions and resulting in lower yields compared to reactions with electron-rich substrates. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

Optimization of the Fischer Indole Synthesis:

The efficiency of the Fischer indole synthesis for preparing 2-(3-nitrophenyl)-5-nitro-1H-indole can be influenced by several factors:

Catalyst Choice: The selection of the acid catalyst is crucial. While strong Brønsted acids are commonly used, Lewis acids like zinc chloride or polyphosphoric acid (PPA) can also be effective and may offer advantages in terms of reaction rate and yield for electron-deficient substrates. wikipedia.orgjk-sci.com The optimal catalyst and its concentration need to be determined empirically.

Solvent: The choice of solvent can impact the solubility of the reactants and the reaction temperature. High-boiling point solvents are often used to drive the reaction to completion.

Temperature and Reaction Time: Due to the presence of deactivating nitro groups, higher temperatures and longer reaction times may be necessary to achieve a reasonable conversion. nih.govresearchgate.net However, prolonged heating can also lead to degradation of the product, necessitating a careful balance. Microwave-assisted synthesis has been shown to accelerate indole formation in some cases.

A hypothetical optimization study for this step could involve screening various acid catalysts and solvent systems, as well as systematically varying the temperature and reaction time to identify the conditions that provide the highest yield of the desired dinitroindole.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| HCl | Ethanol | Reflux | 8 | Low |

| H₂SO₄ | Acetic Acid | 120 | 6 | Moderate |

| Polyphosphoric Acid | Neat | 150 | 2 | Potentially High |

| ZnCl₂ | Toluene | Reflux | 12 | Moderate |

Optimization of the Reduction Step:

The reduction of the dinitro compound, 2-(3-nitrophenyl)-5-nitro-1H-indole, to the target diamine, this compound, is a critical final step. The goal is to achieve complete reduction of both nitro groups without affecting the indole ring or other functional groups.

Several reducing agents can be employed for this transformation, and the choice depends on factors such as selectivity, yield, and ease of work-up.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typically used under a hydrogen atmosphere. nih.gov Optimization of this method involves screening different catalysts, catalyst loadings, hydrogen pressures, solvents, and temperatures. The selectivity of the reduction can sometimes be an issue, and careful control of the reaction conditions is necessary to ensure both nitro groups are fully reduced.

Metal/Acid Reductions: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid. Stannous chloride (SnCl₂) in a suitable solvent is also a widely used reagent for this purpose and is known for its chemoselectivity. strategian.comacsgcipr.orgscispace.com

Other Reducing Agents: Other reagents such as sodium dithionite (Na₂S₂O₄) or hydrazine hydrate in the presence of a catalyst can also be effective for the reduction of aromatic nitro compounds.

An optimization table for the reduction step might look as follows:

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Selectivity/Yield |

| H₂ (50 psi), 10% Pd/C | Ethanol | 25 | 12 | High yield, potential for incomplete reduction |

| SnCl₂·2H₂O | Ethanol | Reflux | 4 | Good yield, straightforward work-up |

| Fe / HCl | Ethanol/Water | Reflux | 6 | Cost-effective, potential for acidic work-up |

| Na₂S₂O₄ | THF/Water | 60 | 8 | Mild conditions, may require optimization for complete reduction |

The isolation of the final product, this compound, typically involves removal of the catalyst (for hydrogenation) or the metal salts (for metal/acid reductions), followed by extraction and purification, often by crystallization or column chromatography. Given the presence of two basic amino groups, the product may be isolated as a free base or as a salt.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 2-(3-aminophenyl)-1H-indol-5-amine, distinct signals are expected for the protons of the indole (B1671886) ring, the phenyl ring, and the amine groups. The aromatic region (typically δ 6.5-8.0 ppm) would show a complex pattern of signals corresponding to the protons on both the indole and phenyl rings. The protons of the two amine groups (-NH₂) and the indole N-H proton would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Expected ¹H NMR Data: A detailed table of expected chemical shifts and coupling constants would be presented here based on analysis of similar known compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be observed in the downfield region of the spectrum (typically δ 100-150 ppm).

Expected ¹³C NMR Data: A table listing the anticipated chemical shifts for each carbon atom would be included here, derived from established spectral databases and the analysis of analogous structures.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the phenyl and indole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbon atoms over two or three bonds, which is crucial for confirming the connection between the phenyl ring and the indole core at the C2 position.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₄H₁₃N₃), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to its exact molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings and other characteristic fragmentations of the indole and aniline (B41778) moieties.

Expected Mass Spectrometry Data: A table summarizing the expected m/z values for the molecular ion and key fragments would be presented here.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-N bonds of the amine and indole groups, as well as the C-H and C=C bonds of the aromatic rings.

Expected IR Spectroscopy Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine & indole) | 3500-3300 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=C Stretch (aromatic) | 1650-1450 |

| N-H Bend (amine) | 1650-1580 |

Elemental Microanalysis (CHN) for Compound Purity and Stoichiometric Verification

Elemental microanalysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages should closely match the calculated theoretical values for the molecular formula C₁₄H₁₃N₃, thereby confirming the elemental composition and purity of the synthesized compound.

Theoretical Elemental Analysis for C₁₄H₁₃N₃:

Carbon (C): 75.31%

Hydrogen (H): 5.87%

Nitrogen (N): 18.82%

Chromatographic Methods for Purity Assessment and Intermediate Monitoring (e.g., TLC, LC-MS)

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and assessing the purity of compounds. For amino-substituted indole derivatives, silica (B1680970) gel is a common stationary phase. The choice of mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often employed. The ratio of these solvents can be adjusted to optimize the separation of the desired product from starting materials and byproducts.

In the synthesis of various 2-aryl-1H-indol-3-amines, TLC on silica gel plates is utilized to monitor the reaction progress. For instance, the purification of a crude product of a related compound, 1-methyl-2-phenyl-1H-indol-3-amine, was monitored using a mobile phase of ethyl acetate/hexane (1:4, v/v), which yielded a retention factor (Rf) of 0.36 for the purified compound. nih.gov Visualization of the spots on the TLC plate can typically be achieved under UV light, especially for UV-active compounds like indoles.

Table 1: Exemplary TLC Conditions for a Related 2-Aryl-1H-Indol-3-Amine

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |

| 1-Methyl-2-phenyl-1H-indol-3-amine | Silica Gel | Ethyl Acetate/Hexane (1:4) | 0.36 | nih.gov |

| 2-(5-Fluoro-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile | Silica Gel | Ethyl Acetate/Hexane (1:3) | 0.56 | nih.gov |

This table presents data for a structurally related compound to illustrate typical TLC parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for the identification and quantification of compounds in complex mixtures. For the analysis of amino-containing aromatic compounds like this compound, reversed-phase high-performance liquid chromatography (HPLC) is a common separation technique.

A C18 column is frequently used as the stationary phase. The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.

The mass spectrometer detector provides molecular weight information and fragmentation patterns, which are crucial for structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines and is commonly used in either positive or negative ion mode. For amino compounds, positive ion mode is generally preferred as the amino groups are readily protonated.

In the analysis of similar aromatic amines, LC-MS/MS (tandem mass spectrometry) can be used for enhanced selectivity and sensitivity, particularly for quantifying trace impurities. nih.gov This involves selecting a precursor ion (the molecular ion of the analyte) and then fragmenting it to produce specific product ions, which are then detected. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of quantification. nih.gov

Table 2: Illustrative LC-MS Parameters for the Analysis of Aromatic Amines

| Parameter | Description |

| Liquid Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.2 - 1.0 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection | Full Scan or Multiple Reaction Monitoring (MRM) |

This table provides a general set of parameters that could be adapted for the analysis of this compound based on methods for related compounds.

By employing these chromatographic techniques, the synthesis of this compound can be carefully monitored to ensure the reaction goes to completion and the final product can be purified to a high degree, with any impurities being identified and quantified.

Chemical Reactivity and Derivatization Studies of the 2 3 Aminophenyl 1h Indol 5 Amine Scaffold

Reactions at the Amine Functionalities: Formation of Amides, Ureas, and Schiff Bases

The presence of two primary amine groups, one on the phenyl ring and one on the indole (B1671886) ring, makes the 2-(3-aminophenyl)-1H-indol-5-amine scaffold highly amenable to a variety of derivatization reactions. These reactions are crucial for creating a diverse library of compounds with potentially enhanced biological activities.

Formation of Amides:

Amide bonds are commonly formed by reacting the amine functionalities with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. libretexts.org The reaction typically proceeds under mild conditions and can be facilitated by coupling agents. The synthesis of amides from amines can also be achieved through dehydrogenative cross-coupling of amines and alcohols, often catalyzed by metal complexes. nih.gov This method offers a greener alternative to traditional amidation reactions. The resulting amides often exhibit altered solubility and electronic properties compared to the parent amine.

Formation of Ureas:

Urea (B33335) derivatives can be synthesized by reacting the amine groups with isocyanates. asianpubs.org This reaction is generally efficient and leads to the formation of a stable urea linkage. Alternatively, ureas can be prepared from amines using phosgene (B1210022) or its equivalents, though these methods involve hazardous reagents. nih.gov Safer alternatives, such as the use of S,S-dimethyl dithiocarbonate, have been developed for the carbonylation of amines to generate urea derivatives. nih.gov The formation of diaryl ureas is a key strategy in the synthesis of various biologically active compounds. asianpubs.org

Formation of Schiff Bases:

Schiff bases, or imines, are formed through the condensation reaction of the primary amine groups with aldehydes or ketones. researchgate.net This reaction is typically carried out under reflux conditions, sometimes with the addition of an acid catalyst. researchgate.netcore.ac.uk The resulting C=N double bond in the Schiff base can introduce rigidity and planarity to the molecule, which can be advantageous for certain biological interactions. Schiff bases are versatile intermediates and can be further reduced to form stable secondary amines.

Interactive Table: Reactions at the Amine Functionalities

| Reaction Type | Reagents | Key Features |

| Amide Formation | Carboxylic acids, acid chlorides, anhydrides | Formation of a stable amide bond, alters solubility and electronic properties. libretexts.org |

| Urea Formation | Isocyanates, phosgene equivalents | Creates a urea linkage, important for synthesizing biologically active compounds. asianpubs.orgnih.gov |

| Schiff Base Formation | Aldehydes, ketones | Introduces a C=N double bond, increases molecular rigidity. researchgate.netcore.ac.uk |

Functionalization of the Indole Nitrogen (N-1 Position) and its Impact on Molecular Properties

The nitrogen atom at the N-1 position of the indole ring is another key site for chemical modification. Functionalization at this position can significantly influence the molecule's steric and electronic properties, as well as its biological activity.

Alkylation and arylation are common methods for functionalizing the indole nitrogen. These reactions typically involve the use of alkyl or aryl halides in the presence of a base. The introduction of substituents at the N-1 position can prevent the formation of the indolyl radical, which may impact the compound's antioxidant activity. nih.gov Studies have shown that N-substituted indole derivatives can exhibit a range of biological effects, including anti-inflammatory and antimicrobial properties. nih.govnih.gov

A phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization offers a method for synthesizing N-substituted indole derivatives, allowing for the construction of the indole skeleton by joining the N-atom on a side chain to the benzene (B151609) ring in the final step. organic-chemistry.org

Modifications to the Phenyl Ring Substituents and their Influence on Electronic and Steric Factors

The introduction of electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN, halogens) to the phenyl ring can alter the electron density of the entire conjugated system. researchgate.net This, in turn, influences the molecule's ability to participate in various chemical reactions and its potential for intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org

For example, the presence of electron-withdrawing groups can make the aromatic ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles. Furthermore, the size and shape of the substituents can impose steric constraints, affecting the preferred conformation of the molecule and its ability to bind to specific biological targets. rsc.org

Synthesis and Characterization of Halo-Indole Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.

Halogenation of indoles can be achieved using various reagents. For instance, chlorination can be carried out using sulfuryl chloride, while bromination can be performed with elemental bromine. clockss.org The position of halogenation can be directed by the reaction conditions and the existing substituents on the indole ring. The synthesis of 2-haloindoles and 3-haloindoles has been reported, although these compounds can exhibit limited stability. clockss.org

The presence of a halogen substituent can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For example, compounds containing an electron-withdrawing group, such as a halogen, have shown higher anti-inflammatory activity compared to those with electron-donating groups. weijiwangluo.com The characterization of these halo-indole derivatives is typically performed using spectroscopic techniques such as NMR and mass spectrometry to confirm their structure. clockss.org

Interactive Table: Synthesis of Halo-Indole Derivatives

| Halogenation Method | Reagent | Position of Halogenation | Reference |

| Chlorination | Sulfuryl chloride | 2 and 3 positions | clockss.org |

| Bromination | Elemental bromine | 3-position | clockss.org |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride | 2-position (for 2-chloroindole) | clockss.org |

Derivatization for the Construction of Fused Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are often found in natural products and pharmaceutically active compounds. polimi.it

The reactive amine and indole nitrogen functionalities can participate in various cyclization reactions to form new rings. For instance, the reaction of indoline-2-thiones with other reagents can lead to the formation of thiopyran annulated indoles or thiazolo[3,2-a]indoles. researchgate.net Similarly, cycloaddition reactions, such as [3+2] and [4+2] annulations, can be employed to construct fused indoline-based scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.it

The synthesis of these fused systems often involves a cascade of reactions, where multiple bonds are formed in a single pot. This approach is highly efficient and allows for the rapid generation of molecular complexity from a relatively simple starting material. The resulting fused heterocyclic systems often possess rigid three-dimensional structures, which can lead to high selectivity in their interactions with biological targets.

Advanced Applications and Research Utility of 2 3 Aminophenyl 1h Indol 5 Amine and Its Derivatives

Application as Precursors for the Synthesis of Complex Organic Scaffolds

The molecular architecture of 2-(3-aminophenyl)-1H-indol-5-amine makes it an exceptionally valuable building block in organic synthesis. The presence of two nucleophilic amino groups at different positions on the aromatic framework, combined with the reactive indole (B1671886) ring, allows for the construction of diverse and complex heterocyclic systems. The rapid generation of molecular complexity from simple, readily available precursors is a primary objective in modern organic chemistry, particularly in the field of drug discovery. nih.govrsc.org

The 2-phenylindole (B188600) scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity, making it a promising forerunner for drug development. researchgate.net Diaminoindoles, such as the target compound, are particularly sought after as novel intermediates. nih.gov The strategic placement of the amino groups allows for selective functionalization, enabling the synthesis of fused ring systems. For instance, diamino compounds are frequently used to build fused heterocyclic scaffolds like pyrazoloazines from 5-aminopyrazoles or triazolo-annulated heterocycles from diamino-1,2,3-triazoles. nih.govnuph.edu.uasemanticscholar.org Similarly, the two amino groups of this compound can react with various bi-electrophilic reagents to yield novel polycyclic aromatic compounds, such as those incorporating diazepine (B8756704) or other fused nitrogen-containing rings.

The synthesis of complex scaffolds often involves multi-step reactions. A study on diaminoindoles demonstrated a 10-step synthesis starting from nitroindoles to produce 3,4-, 3,5-, 3,6-, and 3,7-diaminoindoles with orthogonal protecting groups, allowing them to be further diversified for drug discovery projects. nih.gov The 2-phenylindole core can also be modified through various reactions, such as palladium-catalyzed alkynylation and cycloaddition, to create a diverse array of derivatives with potential biological activity. nih.gov This highlights the role of such indole amines as key intermediates in generating libraries of complex molecules for screening and development. For example, thiophene-fused indole derivatives, known as thienoindoles, exhibit a wide range of biological activities and are synthesized from indole precursors. nih.gov The structural features of this compound make it a prime candidate for constructing similar π-extended electron-rich systems for applications in materials science. nih.gov

| Precursor Type | Resulting Fused Heterocycle | Significance | Reference |

|---|---|---|---|

| 5-Aminopyrazoles | Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines | Mimic purine (B94841) bases, used in marketed drugs. | nih.gov |

| 4(5)-Amino-1,2,3-triazoles | Triazolo[4,5-b]pyridines, Triazolo[4,5-d]pyrimidines | Important for synthetic and biomedical research. | nuph.edu.uasemanticscholar.org |

| Diaminoindoles | Precursors for diverse drug discovery scaffolds. | Novel intermediates with orthogonally protected amino groups. | nih.gov |

| 2-Phenylindole | Substituted indoles, fused heterocycles. | "Privileged structure" for developing inhibitors of nitric oxide synthase and NFκB. | nih.gov |

Utilization in Chromatographic Techniques (e.g., Hydrophobic Charge Induction Chromatography)

Hydrophobic Charge Induction Chromatography (HCIC) is a powerful protein purification technique that combines hydrophobic and electrostatic interactions. It allows for the binding of proteins at high salt concentrations and their elution by altering the pH, which induces charge repulsion between the protein and the stationary phase. The design of the ligand immobilized on the chromatography medium is crucial for this process.

Given that 5-aminoindole (B14826) is a successful HCIC ligand, its derivative, this compound, presents intriguing possibilities for the development of new chromatographic media. The introduction of a second amino group and a phenyl ring would modulate the ligand's properties. The additional phenyl group would increase the hydrophobicity, potentially enhancing the binding capacity for proteins. The two amino groups, with potentially different pKa values, could allow for more nuanced control over elution through a more finely-tuned pH gradient. This could enable the separation of proteins with very similar properties, offering higher resolution than existing HCIC media.

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism | Mixed-mode chromatography combining hydrophobic interaction and pH-induced charge repulsion. | omicsonline.org |

| Binding Conditions | High adsorption capacity at neutral pH (e.g., 7.1) in the presence of salt. | omicsonline.org |

| Elution Conditions | Facile elution at acidic pH (e.g., 3.0) due to electrostatic repulsion from the protonated amine. | omicsonline.org |

| Effect of Salt | Positive influence on the adsorption of proteins like lysozyme (B549824) and BSA. | omicsonline.org |

Development as Research Probes for Biological System Interrogation

The 2-phenylindole scaffold and its derivatives are of great interest as research probes for studying biological systems, owing to their unique photophysical properties and biological activities. omicsonline.orgnih.gov These molecules can be engineered to act as fluorescent sensors or as binding agents to investigate specific biological targets.

Indole derivatives designed with a donor-π-acceptor (D-π-A) structure often exhibit strong fluorescence and can be used as probes for sensing and bioimaging. nih.gov The compound this compound possesses electron-donating amino groups and a conjugated π-system (the phenyl-indole core), making it a candidate for the development of fluorescent probes. Such probes can change their fluorescence emission in response to changes in their environment, such as pH. nih.gov The protonation of the nitrogen atoms in the amino groups can alter the electronic structure of the molecule, leading to a detectable shift in its color or fluorescence, which can be used for pH sensing in biological systems. nih.gov

Furthermore, derivatives of the 2-phenylindole core have been developed as potent biological probes and therapeutic agents. They have been investigated for their anticancer activity, with some derivatives showing the ability to bind to estrogen receptors or inhibit key signaling pathways like NFκB. researchgate.netnih.gov For instance, substituted 5-nitroindole (B16589) derivatives, which can be converted to 5-aminoindoles, have been designed to bind to c-Myc G-quadruplex DNA. d-nb.info These compounds act as probes to study this non-canonical DNA structure and also function to down-regulate c-Myc expression, inducing cell-cycle arrest in cancer cells. d-nb.info The structural features of this compound make it a suitable backbone for creating new derivatives that could target similar biological macromolecules. The two amino groups provide handles for attaching different functional moieties to optimize binding affinity and selectivity for targets like DNA, RNA, or proteins.

The diverse biological activities reported for 2-phenylindole derivatives include anti-inflammatory, antimicrobial, and anticancer effects, establishing this scaffold as a versatile platform for developing new research tools and therapeutic leads. omicsonline.orgnih.gov

| Indole Scaffold | Application | Mechanism/Target | Reference |

|---|---|---|---|

| Donor-π-Acceptor Indoles | Fluorescent pH sensors | Protonation of nitrogen atoms alters photophysical properties. | nih.gov |

| 2-Phenylindoles | NFκB inhibitors | Inhibition of nitrite (B80452) production and NFκB signaling in inflammatory responses. | nih.gov |

| Substituted 5-Aminoindoles | c-Myc G-quadruplex binders | Interaction with terminal G-quartets of G-quadruplex DNA, leading to c-Myc downregulation. | d-nb.info |

| 2-Phenylindoles | Anticancer agents | Binding to estrogen receptors in breast cancer cells. | researchgate.net |

Future Research Directions and Unexplored Avenues for 2 3 Aminophenyl 1h Indol 5 Amine Chemistry

Development of Novel and Sustainable Synthetic Pathways

While classical methods for indole (B1671886) synthesis are well-established, the specific synthesis of 2-(3-aminophenyl)-1H-indol-5-amine and its derivatives calls for the development of more efficient, scalable, and environmentally benign methodologies. Future research should focus on:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a rapid and atom-economical route to complex derivatives. For instance, methodologies similar to the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, which utilize green techniques like microwave irradiation and grindstone technology, could be adapted. researchgate.net This approach offers advantages such as milder reaction conditions, shorter completion times, and higher yields compared to conventional methods. researchgate.net

Advanced Catalytic Systems: The development of novel transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is crucial for the efficient formation of the C2-aryl bond. Research into catalysts that are effective for late-stage functionalization would be particularly valuable, allowing for the diversification of the aminophenyl moiety.

Flow Chemistry: The application of continuous flow synthesis could enable better control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and enhanced safety, especially for reactions involving hazardous intermediates. This would also facilitate gram-scale synthesis, which is essential for extensive biological evaluation. researchgate.net

Enzymatic Synthesis: Exploring biocatalytic routes using engineered enzymes could offer a highly selective and sustainable method for producing enantiopure derivatives, which is often critical for pharmacological activity.

A prospective sustainable synthetic approach is outlined below:

| Step | Description | Potential Green Advantage |

| 1 | Fischer indole synthesis from a protected aminophenylhydrazine and a suitable ketone precursor. | Use of a biodegradable solvent or solvent-free conditions. |

| 2 | Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to introduce the aminophenyl group at the C2 position. | High atom economy, potential for low catalyst loading. |

| 3 | Final deprotection step to reveal the two primary amine functionalities. | Use of recyclable acidic or basic resins. |

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental for rational design. Future work should leverage:

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data is a primary goal. nih.govresearchgate.net This would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the phenyl ring relative to the indole core. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state packing. researchgate.net

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are essential for routine characterization nih.govmdpi.com, advanced 2D NMR techniques (COSY, HSQC, HMBC) are needed to unambiguously assign all proton and carbon signals in complex derivatives. Nuclear Overhauser Effect (NOE) experiments can provide insights into the solution-state conformation and proximity of different parts of the molecule.

Fluorescence Spectroscopy and Imaging: By converting one of the amine groups into a fluorescent tag (a fluorophore), it would be possible to create probes for biological imaging. These probes could be used to visualize the cellular uptake, distribution, and localization of the indole scaffold, providing valuable information about its interaction with biological systems.

Expansion of Integrated Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful strategy in modern chemical research. For this compound, this integrated approach can accelerate the discovery process.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict key electronic properties such as the molecular electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and charge distribution. This information can help rationalize the molecule's reactivity and its potential to engage in various non-covalent interactions.

Molecular Docking and Dynamics: As seen in the design of novel inhibitors for targets like the Kv1.5 potassium channel, starting with a simulated 3D structure of a biological target can guide the synthesis of new compounds. nih.gov Molecular docking simulations can be used to screen this compound and its virtual derivatives against libraries of known protein structures to identify potential biological targets. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active compounds is identified, QSAR models can be developed to correlate structural features with biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Exploration of Novel Molecular Interaction Targets and Pathways

The unique arrangement of hydrogen bond donors (two -NH2 groups, one indole N-H) and the aromatic system makes this compound an attractive scaffold for targeting a wide range of biological molecules.

Kinase Inhibition: Many successful kinase inhibitors feature an aminophenyl group. The scaffold could be tested against a panel of kinases involved in cancer and inflammatory diseases, such as EGFR, BRAF, and Aurora kinases.

Ion Channel Modulation: Indole-based structures have been shown to act as inhibitors of ion channels, such as the Kv1.5 potassium channel, which is a target for atrial fibrillation. nih.gov The diamino-indole core could be explored for its potential to modulate various ion channels.

DNA/RNA G-Quadruplex Binding: The planar indole ring system is a feature found in molecules that bind to non-canonical DNA structures like G-quadruplexes. Derivatives of 5-nitroindole (B16589) have been investigated as binders of the c-Myc G-quadruplex, a target in cancer therapy. d-nb.info The this compound scaffold could be similarly evaluated for its ability to target and stabilize such structures.

Enzyme Inhibition: The scaffold could serve as a starting point for developing inhibitors of enzymes like reverse transcriptase, where diverse heterocyclic structures are known to be effective. nih.gov

Rational Design Principles for Scaffold Modification based on Established Structure-Interaction Relationships

Following the identification of initial biological activity, a systematic medicinal chemistry campaign will be essential. The rational design of new analogs should be guided by established structure-activity relationships (SAR).

Amine Functionalization: The two primary amine groups are prime locations for modification. They can be selectively acylated, alkylated, or converted into other functional groups to probe interactions with the biological target and modulate physicochemical properties like solubility and cell permeability. SAR studies on other indole derivatives have shown that such modifications can have a significant impact on activity. nih.gov

Substitution on Aromatic Rings: The phenyl ring and the indole core provide multiple sites for substitution. Adding electron-withdrawing or electron-donating groups can alter the electronic properties of the scaffold and introduce new interaction points. For example, in 4-indolyl-2-arylaminopyrimidine derivatives, the presence and position of amino groups on the phenyl ring were found to be critical for anti-inflammatory activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: If a promising interaction is discovered, the indole core could be replaced with other heterocyclic systems (e.g., benzimidazole, indazole) to explore new chemical space and potentially improve properties or circumvent existing patents. Similarly, the amine groups could be replaced with bioisosteres like hydroxyl or thiol groups.

The table below outlines a rational approach to scaffold modification based on initial biological screening results.

| Modification Site | Strategy | Rationale |

| 5-amino group | Acylation, Sulfonylation, Alkylation | To explore hydrogen bonding interactions and modulate lipophilicity. |

| 3'-amino group (on phenyl ring) | Acylation, Urea (B33335)/Thiourea formation | To extend the molecule and reach new pockets in a binding site. |

| Indole N-H | Alkylation, Arylation | To block a potential hydrogen bond donor site and improve metabolic stability. |

| Indole/Phenyl Rings | Halogenation, Methylation, Methoxy introduction | To probe for specific hydrophobic or halogen-bonding interactions and influence electronic properties. |

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Q. How should researchers reconcile discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Solutions include:

- Pharmacokinetic profiling : Assess plasma stability (e.g., microsomal assays) and permeability (Caco-2 cells).

- Prodrug design : Modify amine groups to enhance absorption (e.g., acetylated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.